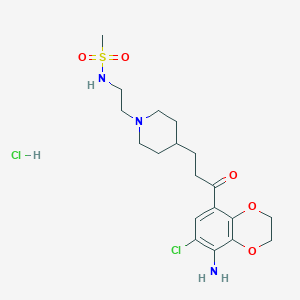

Sulamserod hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El hidrcloruro de sulamserod es un compuesto químico conocido por su función como antagonista selectivo del receptor de serotonina, específicamente dirigido al receptor 5-HT4 . Se utiliza principalmente como un agente gastrointestinal con propiedades procinéticas, lo que significa que ayuda a mejorar la motilidad gastrointestinal . Este compuesto ha demostrado eficacia en el tratamiento de afecciones como la incontinencia de urgencia y la fibrilación auricular .

Métodos De Preparación

La síntesis del hidrcloruro de sulamserod implica un proceso de varios pasos. Aquí hay un esquema general de la ruta sintética:

Cloración: El proceso comienza con la cloración de 1,4-benzodioxano en ácido acético para producir el derivado 6,7-dicloro.

Acilación de Friedel-Crafts: Este derivado se somete a acilación de Friedel-Crafts con cloruro de acetilo y cloruro de aluminio para formar una cetona.

Nitración: La cetona se nitra luego utilizando ácido nítrico humeante para producir un compuesto nitro.

Hidrogenación: El grupo nitro se hidrogena y los átomos de halógeno se hidrolizan simultáneamente en presencia de paladio sobre carbono, dando como resultado una amino cetona.

Protección y cloración: El grupo amino se protege como una acetamida, seguida de cloración utilizando N-clorosuccinimida.

Condensación aldólica: La amino cetona protegida se somete a condensación aldólica con piridina-4-carboxaldehído en hidróxido de potasio etanólico para formar una cetona insaturada.

Análisis De Reacciones Químicas

Acetylation to Form Acetylaminochloroketone

Compound 7 (acetylaminochloroketone) is synthesized via acetylation of an intermediate amine.

-

Reagents : Acetic anhydride or acetyl chloride.

-

Conditions : Base catalysis (e.g., pyridine) at 0–25°C.

Transfer Hydrogenation with Simultaneous Dechlorination

A critical step involves reducing a nitro group to an amine while removing a chlorine atom without reducing adjacent ketones.

-

Reagents : Ammonium formate or cyclohexene as hydrogen donors, palladium/carbon catalyst.

-

Conditions : 60–80°C in methanol/water.

-

Outcome :

Formation of Quaternary Salt with Iodosulfonamide

Iodosulfonamide (Compound 14 ) reacts with an intermediate to form quaternary salt 11 , a key precursor.

-

Reagents : Iodosulfonamide, alkylating agents (e.g., methyl iodide).

-

Mechanism : Nucleophilic displacement at iodine, forming a sulfonamide-linked quaternary ammonium salt.

-

Safety Note : Iodosulfonamide is mutagenic, requiring containment and rapid quenching .

Final Hydrochloride Salt Formation

The free base is converted to Sulamserod hydrochloride via acid-base reaction.

-

Reagents : Hydrochloric acid (HCl) in ethanol.

-

Conditions : Slow addition at 0–5°C to prevent degradation.

-

Purity : >99.5% after recrystallization from ethanol/water .

Reaction Optimization and Scale-Up Challenges

Mechanistic Insights and Side Reactions

-

Nitro Reduction Selectivity : The Pd/C catalyst’s surface geometry favors nitro-group adsorption over ketones, minimizing side products .

-

Iodosulfonamide Reactivity : Iodine’s leaving-group ability drives the quaternization, but residual iodide necessitates post-reaction washes.

This synthesis exemplifies modern process chemistry’s emphasis on convergent routes, catalytic efficiency, and hazard mitigation. Each reaction is tailored to balance molecular complexity with industrial practicality, as evidenced by successful multi-kilogram production .

Aplicaciones Científicas De Investigación

El hidrcloruro de sulamserod tiene varias aplicaciones de investigación científica:

Química: Se utiliza en estudios relacionados con antagonistas del receptor de serotonina y sus efectos sobre la motilidad gastrointestinal.

Biología: La investigación sobre su interacción con los receptores de serotonina ayuda a comprender el papel de estos receptores en varios procesos biológicos.

Mecanismo De Acción

El hidrcloruro de sulamserod ejerce sus efectos antagonizando selectivamente el receptor 5-HT4, un tipo de receptor de serotonina. Este antagonismo inhibe la actividad del receptor, lo que lleva a un aumento de la motilidad gastrointestinal y otros efectos terapéuticos. Los objetivos moleculares involucrados incluyen el receptor 5-HT4, que juega un papel en la modulación de la liberación de neurotransmisores y la contracción del músculo liso en el tracto gastrointestinal .

Comparación Con Compuestos Similares

El hidrcloruro de sulamserod es único en su antagonismo selectivo del receptor 5-HT4. Los compuestos similares incluyen:

Tegaserod: Otro agonista del receptor 5-HT4 utilizado para el síndrome del intestino irritable.

Cisaprida: Un agente procinético que también se dirige a los receptores de serotonina pero que se ha retirado del mercado debido a problemas de seguridad.

Prucaloprida: Un agonista selectivo del receptor 5-HT4 utilizado para el estreñimiento crónico.

El hidrcloruro de sulamserod se destaca por su selectividad específica del receptor y sus posibles aplicaciones terapéuticas en trastornos gastrointestinales .

Actividad Biológica

Sulamserod hydrochloride, a derivative of sulphonamide compounds, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and antioxidant effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound belongs to the class of sulphonamides, which are known for their broad pharmacological properties. These compounds have been utilized in the treatment of various conditions due to their ability to inhibit bacterial growth and reduce inflammation. The compound's structure includes a benzene sulphonamide backbone, which is pivotal for its biological activity.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. In a study evaluating its effects on carrageenan-induced paw edema in rats, it was found that compounds related to Sulamserod inhibited edema by approximately 94.69% at 1 hour post-administration, with sustained effects observed at 2 and 3 hours (89.66% and 87.83%, respectively) . This suggests that Sulamserod may effectively mitigate inflammation through similar mechanisms.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been demonstrated against various pathogens. In vitro assessments revealed that related compounds had minimum inhibitory concentrations (MIC) as low as 6.28 mg/mL against Candida albicans and 6.63 mg/mL against Bacillus subtilis . The effectiveness against Escherichia coli was also noted, with a MIC of 6.72 mg/mL, indicating its potential as an alternative treatment for infections caused by resistant strains .

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

| P. aeruginosa | 6.67 |

| S. typhi | 6.45 |

| C. albicans | 6.63 |

| A. niger | 6.28 |

3. Antioxidant Activity

Research has shown that this compound possesses antioxidant properties comparable to established antioxidants like Vitamin C, with an IC50 value of 0.3287 mg/mL compared to Vitamin C’s IC50 of 0.2090 mg/mL . This indicates its potential utility in combating oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its chemical structure, which allows for interactions with biological targets such as enzymes and receptors involved in inflammation and microbial defense mechanisms. Studies suggest that modifications to the sulphonamide structure can enhance its efficacy against specific pathogens or improve its anti-inflammatory effects .

Case Studies

Case Study: Efficacy Against Resistant Strains

In a comparative study involving various diarylpentanoids and their derivatives, this compound demonstrated notable activity against ampicillin-resistant strains of E. cloacae, highlighting its potential role in addressing antibiotic resistance . This case underscores the importance of exploring sulphonamide derivatives in developing new antimicrobial agents.

Propiedades

Número CAS |

184159-40-8 |

|---|---|

Fórmula molecular |

C19H29Cl2N3O5S |

Peso molecular |

482.4 g/mol |

Nombre IUPAC |

N-[2-[4-[3-(5-amino-6-chloro-2,3-dihydro-1,4-benzodioxin-8-yl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |

InChI |

InChI=1S/C19H28ClN3O5S.ClH/c1-29(25,26)22-6-9-23-7-4-13(5-8-23)2-3-16(24)14-12-15(20)17(21)19-18(14)27-10-11-28-19;/h12-13,22H,2-11,21H2,1H3;1H |

Clave InChI |

JJOQGHGEIKOGPO-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

SMILES isomérico |

CS(=O)(=O)NCC[NH+]1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.[Cl-] |

SMILES canónico |

CS(=O)(=O)NCCN1CCC(CC1)CCC(=O)C2=CC(=C(C3=C2OCCO3)N)Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.